molecular formula C14H10F3NO3 B6394409 3-[2-Methoxy-5-(trifluoromethyl)phenyl]-4-pyridinecarboxylic acid CAS No. 1261991-93-8

3-[2-Methoxy-5-(trifluoromethyl)phenyl]-4-pyridinecarboxylic acid

Cat. No.: B6394409
CAS No.: 1261991-93-8
M. Wt: 297.23 g/mol
InChI Key: UYMXHAUUBJGHFQ-UHFFFAOYSA-N
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Description

3-[2-Methoxy-5-(trifluoromethyl)phenyl]-4-pyridinecarboxylic acid is a complex organic compound that features a pyridine ring substituted with a methoxy group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-Methoxy-5-(trifluoromethyl)phenyl]-4-pyridinecarboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually include a base, such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and catalysts is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-[2-Methoxy-5-(trifluoromethyl)phenyl]-4-pyridinecarboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or alkane.

Scientific Research Applications

3-[2-Methoxy-5-(trifluoromethyl)phenyl]-4-pyridinecarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-[2-Methoxy-5-(trifluoromethyl)phenyl]-4-pyridinecarboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s trifluoromethyl group is particularly important for enhancing its binding affinity and specificity, thereby modulating the activity of its targets .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-5-(trifluoromethyl)phenylboronic acid
  • 3-Methoxy-5-(trifluoromethyl)aniline

Uniqueness

Compared to similar compounds, 3-[2-Methoxy-5-(trifluoromethyl)phenyl]-4-pyridinecarboxylic acid is unique due to its combination of a pyridine ring and a trifluoromethyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it particularly valuable in medicinal chemistry .

Properties

IUPAC Name

3-[2-methoxy-5-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO3/c1-21-12-3-2-8(14(15,16)17)6-10(12)11-7-18-5-4-9(11)13(19)20/h2-7H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYMXHAUUBJGHFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)C2=C(C=CN=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20688384
Record name 3-[2-Methoxy-5-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261991-93-8
Record name 3-[2-Methoxy-5-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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